

A Comparative Spectroscopic Analysis of 2-Chloro-5-nitrophenol Isomers

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Compound of Interest

Compound Name: 2-Chloro-5-nitrophenol

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of **2-Chloro-5-nitrophenol** and its isomers. This guide provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

The structural nuances among the isomers of **2-Chloro-5-nitrophenol** give rise to unique spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control. This guide presents a side-by-side comparison of the key spectroscopic data for **2-Chloro-5-nitrophenol** and its positional isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Chloro-5-nitrophenol** and its isomers.

¹H NMR Spectral Data

The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons. The substitution pattern on the benzene ring significantly influences the chemical shifts of the aromatic protons.

| Compound | Aromatic Protons (δ , ppm) | OH Proton (δ , ppm) |
|------------------------|--|-----------------------------|
| 2-Chloro-5-nitrophenol | 7.95 (d, $J=2.7$ Hz, 1H), 7.45 (dd, $J=8.8$, 2.7 Hz, 1H), 7.15 (d, $J=8.8$ Hz, 1H) | ~10.5 (s, 1H) |
| 2-Chloro-3-nitrophenol | 7.6 (dd, $J=8.2$, 1.6 Hz, 1H), 7.4 (t, $J=8.2$ Hz, 1H), 7.2 (dd, $J=8.2$, 1.6 Hz, 1H) | ~10.0 (s, 1H) |
| 2-Chloro-4-nitrophenol | 8.20 (d, $J=2.8$ Hz, 1H), 8.05 (dd, $J=9.2$, 2.8 Hz, 1H), 7.20 (d, $J=9.2$ Hz, 1H) | ~11.0 (s, 1H) |
| 2-Chloro-6-nitrophenol | 7.90 (dd, $J=8.0$, 1.5 Hz, 1H), 7.60 (t, $J=8.0$ Hz, 1H), 7.15 (dd, $J=8.0$, 1.5 Hz, 1H) | ~10.8 (s, 1H) |
| 3-Chloro-4-nitrophenol | 8.05 (d, $J=9.0$ Hz, 1H), 7.25 (d, $J=2.5$ Hz, 1H), 7.05 (dd, $J=9.0$, 2.5 Hz, 1H) | ~10.7 (s, 1H) |
| 4-Chloro-2-nitrophenol | 8.0 (d, $J=2.5$ Hz, 1H), 7.5 (dd, $J=9.0$, 2.5 Hz, 1H), 7.1 (d, $J=9.0$ Hz, 1H) | ~10.4 (s, 1H) |
| 4-Chloro-3-nitrophenol | 7.8 (d, $J=2.0$ Hz, 1H), 7.4 (d, $J=8.5$ Hz, 1H), 6.9 (dd, $J=8.5$, 2.0 Hz, 1H) | ~10.6 (s, 1H) |
| 5-Chloro-2-nitrophenol | 7.9 (d, $J=9.0$ Hz, 1H), 7.1 (d, $J=2.5$ Hz, 1H), 6.9 (dd, $J=9.0$, 2.5 Hz, 1H) | ~10.9 (s, 1H) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various spectroscopic databases.

¹³C NMR Spectral Data

The chemical shifts in ^{13}C NMR provide information about the carbon skeleton of the molecule. The positions of the chloro, nitro, and hydroxyl groups directly impact the chemical shifts of the aromatic carbons.

| Compound | Aromatic Carbons (δ , ppm) |
|------------------------|---|
| 2-Chloro-5-nitrophenol | 155.0 (C-OH), 148.5 (C-NO ₂), 126.0, 125.5, 120.0, 118.0 (C-Cl) |
| 2-Chloro-4-nitrophenol | 159.8 (C-OH), 141.2 (C-NO ₂), 127.2, 126.8, 125.5, 119.5 (C-Cl) |
| 4-Chloro-2-nitrophenol | 154.5 (C-OH), 136.0 (C-NO ₂), 130.0, 125.0, 122.0, 120.0 (C-Cl) |
| 5-Chloro-2-nitrophenol | 160.5 (C-OH), 140.8 (C-NO ₂), 130.2, 125.7, 120.3, 118.9 (C-Cl) |

Note: Data for all isomers is not readily available in comparable formats. The presented data is a representative sample.

Infrared (IR) Spectral Data

IR spectroscopy is instrumental in identifying key functional groups. The characteristic vibrational frequencies for the O-H, N-O, and C-Cl bonds are highlighted below.

| Compound | O-H Stretch (cm ⁻¹) | NO ₂ Asymmetric Stretch (cm ⁻¹) | NO ₂ Symmetric Stretch (cm ⁻¹) | C-Cl Stretch (cm ⁻¹) |
|------------------------|--------------------------------------|--|---|-------------------------------------|
| 2-Chloro-5-nitrophenol | ~3400 (broad) | ~1530 | ~1350 | ~780 |
| 2-Chloro-6-nitrophenol | ~3200 (broad, intramolecular H-bond) | ~1540 | ~1355 | ~790 |
| 4-Chloro-2-nitrophenol | ~3350 (broad) | ~1525 | ~1345 | ~820 |
| 5-Chloro-2-nitrophenol | ~3450 (broad) | ~1520 | ~1340 | ~810 |

Note: The O-H stretching frequency is sensitive to hydrogen bonding. Intramolecular hydrogen bonding, as seen in 2-Chloro-6-nitrophenol, typically results in a broader and lower frequency band.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All isomers of **2-chloro-5-nitrophenol** have a nominal molecular weight of 173 g/mol. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|-------------|---|--|
| All Isomers | 173 (M ⁺ , ³⁵ Cl), 175 (M ⁺⁺ , ³⁷ Cl) | 143 ([M-NO] ⁺), 127 ([M-NO ₂] ⁺), 99 ([M-NO ₂ -CO] ⁺), 63 |

UV-Visible (UV-Vis) Spectral Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the nitro and chloro groups relative to the hydroxyl group affects the wavelength of maximum absorption (λ_{max}).

| Compound | λmax (nm) | Solvent |
|------------------------|------------|---------|
| 2-Chloro-5-nitrophenol | ~230, ~330 | Ethanol |
| 2-Chloro-4-nitrophenol | ~225, ~350 | Ethanol |
| 4-Chloro-2-nitrophenol | ~235, ~345 | Ethanol |
| 5-Chloro-2-nitrophenol | ~240, ~320 | Ethanol |

Note: λmax values are approximate and can be influenced by the solvent polarity.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the chloronitrophenol isomer (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.5-0.7 mL) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is

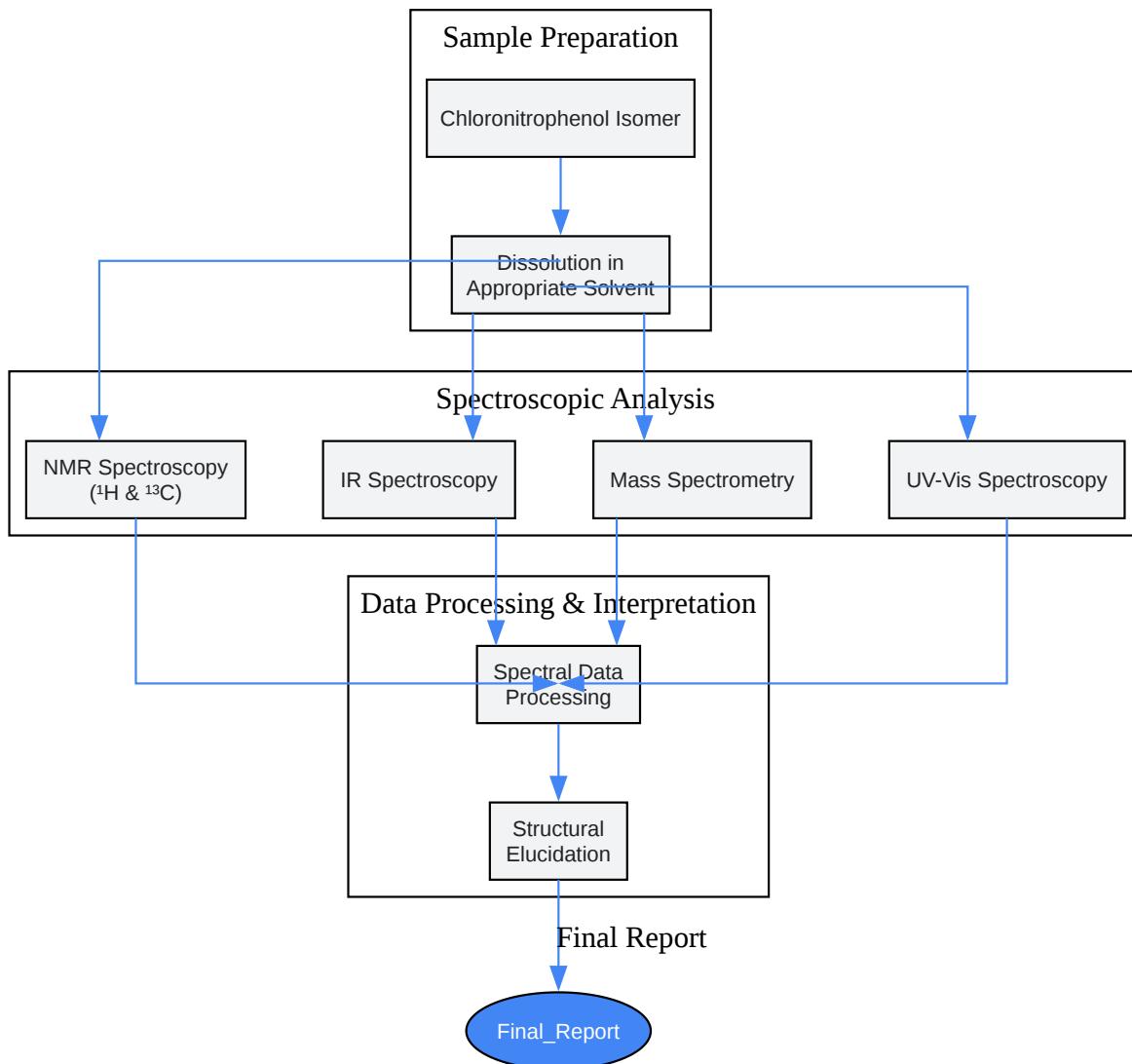
injected into the GC. Electron ionization (EI) at 70 eV is a common ionization method. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

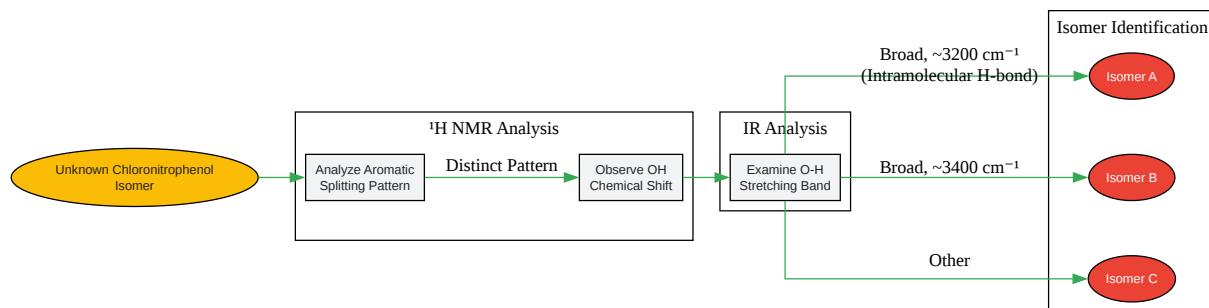
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of the sample is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The spectrum is scanned over a range of 200-400 nm, and the wavelength(s) of maximum absorbance (λ_{max}) are recorded.

Visualization of Experimental Workflow and Isomer Differentiation

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and a decision-making process for isomer differentiation based on spectral data.



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